molecular formula C24H30N2O3S B11362861 N-cycloheptyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-cycloheptyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11362861
M. Wt: 426.6 g/mol
InChI Key: OOBSSSLSXJYGLJ-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a dibenzo[c,e][1,2]thiazine core, which is a sulfur-containing heterocycle, and an acetamide group attached to a cycloheptyl ring. The presence of the isopropyl group and the dioxido functionality further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps:

    Formation of the Dibenzo[c,e][1,2]thiazine Core: This step often starts with the cyclization of appropriate precursors, such as 2-aminobenzenethiol and a suitable diketone, under acidic or basic conditions to form the thiazine ring.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

    Oxidation to Form the Dioxido Group: The sulfur atom in the thiazine ring is oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the sulfone (dioxido) functionality.

    Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Cycloheptyl Substitution: The final step involves the substitution of the amine group with a cycloheptyl group, which can be achieved using cycloheptyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation at the sulfur atom, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a thioether.

    Substitution: The aromatic rings and the acetamide group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, alcohols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic processes.

    Material Science: Its stability and electronic properties could be explored for applications in organic electronics.

Biology and Medicine

    Pharmacology: The compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biochemical Research: Its interactions with biological macromolecules could provide insights into enzyme mechanisms and protein-ligand binding.

Industry

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential use in the development of novel polymers with unique properties.

Mechanism of Action

The mechanism by which N-cycloheptyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The dioxido group could participate in redox reactions, while the aromatic rings and acetamide group could facilitate binding through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
  • 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide

Uniqueness

N-cycloheptyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the cycloheptyl ring and the dioxido functionality distinguishes it from other similar compounds, potentially offering different pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C24H30N2O3S

Molecular Weight

426.6 g/mol

IUPAC Name

N-cycloheptyl-2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C24H30N2O3S/c1-17(2)18-13-14-22-21(15-18)20-11-7-8-12-23(20)30(28,29)26(22)16-24(27)25-19-9-5-3-4-6-10-19/h7-8,11-15,17,19H,3-6,9-10,16H2,1-2H3,(H,25,27)

InChI Key

OOBSSSLSXJYGLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4CCCCCC4

Origin of Product

United States

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